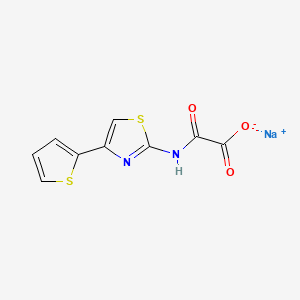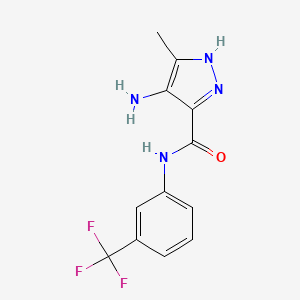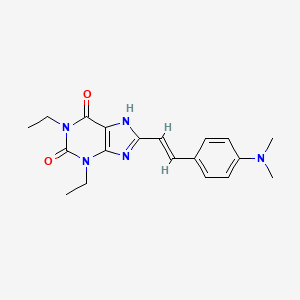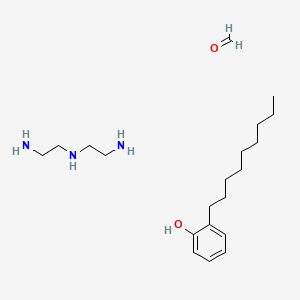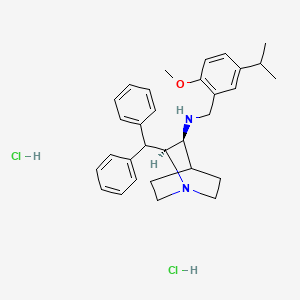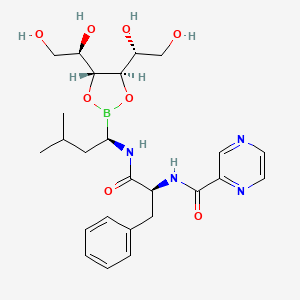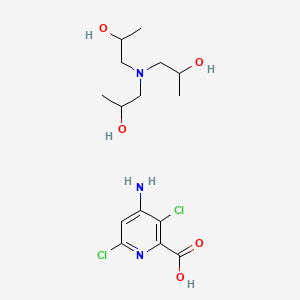
Aminopyralid-tris(2-hydroxypropyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopyralid-tris(2-hydroxypropyl)ammonium is a chemical compound with the molecular formula C14H24Cl2N2O5. It is a derivative of aminopyralid, a pyridine carboxylic acid herbicide known for its systemic activity and selectivity towards broadleaf weeds. This compound is primarily used in agricultural settings to control invasive weed species, ensuring the health and productivity of crops.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aminopyralid-tris(2-hydroxypropyl)ammonium involves the reaction of aminopyralid with tris(2-hydroxypropyl)amine. The process typically includes the following steps:
Preparation of Aminopyralid: Aminopyralid is synthesized through the chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Reaction with Tris(2-hydroxypropyl)amine: Aminopyralid is then reacted with tris(2-hydroxypropyl)amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Amine Reaction: The chlorinated product is then reacted with tris(2-hydroxypropyl)amine in industrial reactors, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Aminopyralid-tris(2-hydroxypropyl)ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Aminopyralid-tris(2-hydroxypropyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
Wirkmechanismus
Aminopyralid-tris(2-hydroxypropyl)ammonium exerts its effects through the following mechanisms:
Auxin-like Activity: Mimics the action of natural plant hormones (auxins), disrupting normal plant growth and development.
Molecular Targets: Binds to auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: Interferes with the auxin signaling pathway, causing abnormal growth patterns and ultimately plant death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminopyralid: The parent compound, used widely as a herbicide.
Clopyralid: Another pyridine carboxylic acid herbicide with similar properties.
Picloram: A related compound with systemic herbicidal activity.
Uniqueness
Aminopyralid-tris(2-hydroxypropyl)ammonium is unique due to its enhanced solubility and stability compared to its parent compound, aminopyralid. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
Eigenschaften
CAS-Nummer |
566191-89-7 |
|---|---|
Molekularformel |
C15H25Cl2N3O5 |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
4-amino-3,6-dichloropyridine-2-carboxylic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C6H4Cl2N2O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3-1-2(9)4(8)5(10-3)6(11)12/h7-9,11-13H,4-6H2,1-3H3;1H,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
SLYAVQCIBHSIQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


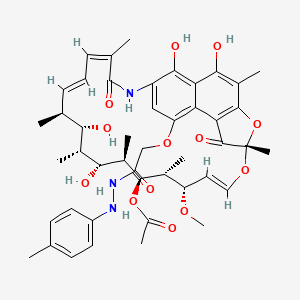

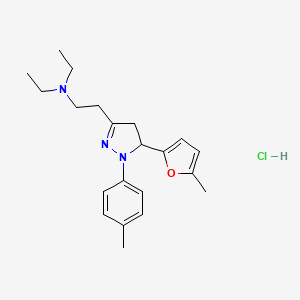
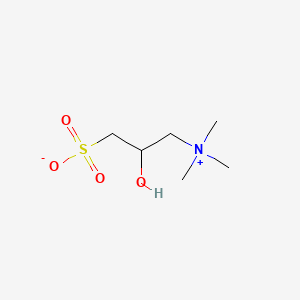
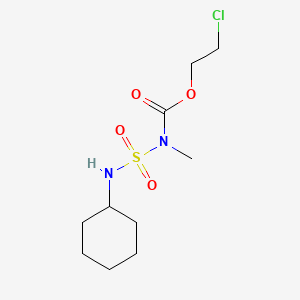

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
